![molecular formula C11H14BrNO3 B1439729 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide CAS No. 1138442-57-5](/img/structure/B1439729.png)
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Novel acetamide derivatives have been synthesized through multi-step reaction sequences starting from the Leuckart reaction. These compounds, including those with bromo groups, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their pharmacological assessments suggest comparable activities with standard drugs due to the presence of specific substituents like bromo groups on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).
Anticonvulsant and Antimicrobial Applications
- 2-Acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their crystal structures and related to anticonvulsant activities. These compounds, by virtue of their structural features, have shown potential in acting as functionalized amino acid anticonvulsants, highlighting the importance of the acetamide moiety and its derivatives in the development of novel pharmacological agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Synthesis and Characterization
- The synthesis and characterization of related acetamide compounds through processes like acetylation, esterification, and ester interchange have been detailed, providing insights into chemical methods and the structural elucidation of these compounds (Zhong-cheng & Wan-yin, 2002).
Novel Compound Synthesis and Their Biological Assessment
- Research has also focused on the regioselective synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives via dibromohydration, revealing applications in switchable synthesis and highlighting the role of neighboring groups in the synthesis process. Such studies contribute to the broader understanding of acetamide derivatives in chemical synthesis (Qiu, Li, Ma, & Zhou, 2017).
Anticancer and Antimicrobial Studies
- Derivatives of acetamides have been explored for their anticancer and antimicrobial activities, demonstrating the versatility of the acetamide moiety in drug design and development. Specifically, studies on the cytotoxicity of certain acetamide derivatives against cancer cell lines and their antimicrobial efficacy provide valuable insights into their potential therapeutic applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Propiedades
IUPAC Name |
2-bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-5-6-16-10-4-2-3-9(7-10)13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLBMGFYVODKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
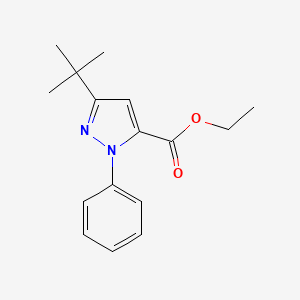
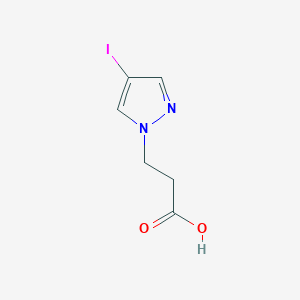
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
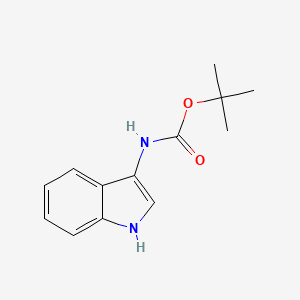
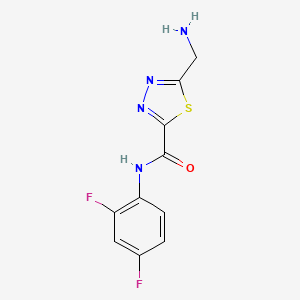
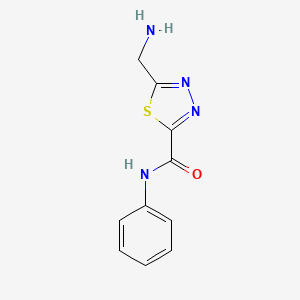
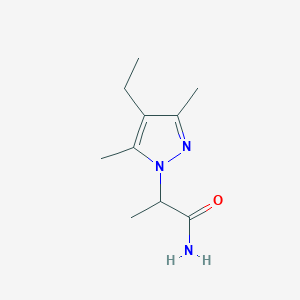
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)